Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone
Description
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone: is a complex organic compound that combines the structural features of aziridine and norbornene. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity, while norbornene is a bicyclic hydrocarbon with a double bond, often used in polymer chemistry. The combination of these two moieties in a single molecule makes this compound an interesting subject for chemical research and industrial applications.
Properties
CAS No. |
52838-48-9 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
aziridin-1-yl(2-bicyclo[2.2.1]hept-5-enyl)methanone |
InChI |
InChI=1S/C10H13NO/c12-10(11-3-4-11)9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2 |
InChI Key |
QVRCVETWJHOPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C2CC3CC2C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone typically involves the reaction of norbornene derivatives with aziridine. One common method is the cycloaddition reaction between norbornene and aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Oxaziridines and other nitrogen heterocycles.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can interact with various molecular targets, including nucleophiles and electrophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides: These compounds share the norbornene structure and exhibit similar reactivity in chemical reactions.
Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Another norbornene derivative used in various chemical applications.
Uniqueness
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone is unique due to the presence of both aziridine and norbornene moieties in a single molecule. This combination imparts distinct reactivity and versatility, making it valuable in synthetic chemistry and industrial applications.
Biological Activity
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone (CAS No. 52838-48-9) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological potential.
- Molecular Formula : C10H13NO
- Molecular Weight : 163.22 g/mol
- Structural Features : The compound features an aziridine ring, which is known for its reactivity and potential as a pharmacophore in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an anti-cancer agent, antimicrobial properties, and other pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds containing aziridine moieties exhibit significant anticancer activity. For instance, aziridine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and the inhibition of topoisomerases.
Case Study : A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of aziridine-based compounds on human cancer cell lines. The results demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent anticancer activity .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive bacteria due to the presence of the bicyclic system, which can enhance membrane permeability.
Research Findings : In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The aziridine ring can interact with DNA, leading to strand breaks and apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
